5''-phenylthio-ImmH
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(phenylsulfanylmethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N4O3S/c22-15-11(7-25-9-4-2-1-3-5-9)21-13(16(15)23)10-6-18-14-12(10)19-8-20-17(14)24/h1-6,8,11,13,15-16,18,21-23H,7H2,(H,19,20,24)/t11-,13+,15-,16+/m1/s1 |
InChI Key |
RILVLBFFRDXSEY-JMGFVUJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H]2[C@H]([C@H]([C@@H](N2)C3=CNC4=C3N=CNC4=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)SCC2C(C(C(N2)C3=CNC4=C3N=CNC4=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Phenylthio Immh
Reported Synthetic Pathways for 5''-phenylthio-ImmH Core Structure
Given the lack of specific literature for the "ImmH" scaffold, general synthetic routes for related heterocyclic systems, such as imidazoles and benzimidazoles, provide a basis for understanding potential core structure synthesis. These methods often involve cyclization reactions of appropriate precursors.
Imidazole (B134444) Synthesis: Imidazoles can be synthesized through various condensation reactions. A common approach involves the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonia (B1221849) or formamide, often yielding substituted imidazoles wjpsonline.com. Multicomponent reactions (MCRs) also offer efficient pathways to imidazole derivatives acs.org.
Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with various one-carbon sources. Classical methods include the Phillips method, which condates o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions nih.gov. Alternatively, reactions with aldehydes tandfonline.comorganic-chemistry.org or nitriles nih.gov can also yield benzimidazoles. Reductive cyclization of o-nitroaniline Schiff bases, often catalyzed by stannous chloride, has also been reported for the synthesis of substituted benzimidazoles rhhz.net.
Strategies for Introduction and Modification of the Phenylthio Moiety
The phenylthio group (-S-Ph) can be introduced onto heterocyclic scaffolds through several established synthetic strategies.
Nucleophilic Substitution: A common method involves the reaction of a halo-substituted heterocycle with a thiophenol or a thiophenolate salt. For instance, metal-halogen exchange on iodo-imidazoles followed by reaction with phenyl benzenethiosulfonate has been employed to introduce phenylthio substituents acs.org. Similarly, nucleophilic aromatic substitution reactions on activated aryl halides are a well-established route.
Electrophilic Thiolation: While less common for direct phenylthio introduction onto electron-rich heterocycles, electrophilic thiolation reagents can be utilized in some cases.
Transition Metal-Catalyzed Cross-Coupling: Palladium or copper-catalyzed coupling reactions, such as C-S bond formation between aryl halides and thiols, can also be employed for introducing the phenylthio moiety onto pre-functionalized heterocyclic cores.
Once incorporated, the phenylthio group can be further modified. Oxidation can convert the thioether to a sulfoxide (B87167) or sulfone. The phenyl ring of the phenylthio substituent is also amenable to electrophilic aromatic substitution reactions, allowing for further structural diversification.
Derivatization Approaches for ImmH Scaffolds and Analogs
Derivatization of heterocyclic scaffolds like imidazoles and benzimidazoles, which are potential analogs of the "ImmH" core, involves functionalizing various positions on the ring system or modifying existing substituents.
Electrophilic Aromatic Substitution: Positions on the heterocyclic rings that are susceptible to electrophilic attack can be functionalized with halogens, nitro groups, or acyl groups, depending on the specific scaffold and reaction conditions wjpsonline.com.
Nucleophilic Substitution: If electron-withdrawing groups or leaving groups (like halogens) are present on the heterocyclic core, nucleophilic substitution reactions can be performed.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura (C-C coupling), Sonogashira (C-C triple bond coupling), and Buchwald-Hartwig amination (C-N coupling) are powerful tools for introducing diverse substituents onto halogenated or pseudo-halogenated heterocyclic positions organic-chemistry.orgrhhz.net.
N-Functionalization: The nitrogen atoms within imidazole and benzimidazole rings can be readily alkylated or acylated, introducing further diversity and altering the electronic properties of the scaffold google.comnih.gov.
Stereochemical Considerations in this compound Synthesis
If the "ImmH" scaffold or its substituents contain chiral centers, stereochemical control during synthesis becomes critical. While specific stereochemical data for "this compound" is not available, general strategies for stereoselective synthesis of heterocycles are applicable.
Asymmetric Catalysis: The use of chiral catalysts (e.g., metal complexes with chiral ligands) can induce enantioselectivity or diastereoselectivity in cyclization or functionalization steps nih.govnih.govrsc.orgx-mol.net.
Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant can direct the stereochemical outcome of a reaction, with the auxiliary being removed in a later step.
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources can lead to stereodefined products.
Resolution: If a racemic mixture is formed, chiral chromatography or crystallization with chiral resolving agents can be used to separate enantiomers. Palladium-catalyzed reactions, for example, have been employed for the stereoselective construction of various heterocyclic systems nih.gov.
Green Chemistry Principles in this compound Synthesis
The synthesis of complex organic molecules increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact and enhance sustainability.
Green Solvents: The use of environmentally benign solvents such as water, ethanol, ionic liquids, and deep eutectic solvents is encouraged for the synthesis of sulfur-containing heterocycles mdpi.comresearchgate.netnih.gov. These solvents can improve reaction efficiency and reduce the generation of hazardous waste.
Catalysis: Employing efficient, selective, and recyclable catalysts, including heterogeneous catalysts, organocatalysts, or biocatalysts, reduces reagent consumption and waste generation.
Atom Economy and Step Economy: Designing synthetic routes that maximize atom economy (incorporating most atoms of reactants into the product) and minimize the number of synthetic steps can significantly reduce waste and energy usage.
Energy Efficiency: Conducting reactions at ambient temperatures or utilizing energy-efficient methods like microwave or ultrasound irradiation, as well as mechanochemical synthesis (grinding), aligns with green chemistry principles tandfonline.comorganic-chemistry.org.
Waste Minimization: Optimizing reaction conditions to improve yields, reduce by-products, and facilitate product isolation and purification are crucial for minimizing chemical waste.
Compound List:
this compound (Target Compound)
Imidazoles
Benzimidazoles
1-methyl-4-iodo-1H-imidazole
1-methyl-4,5-bis(phenylthio)-1H-imidazole
2-methyl-5-phenylthio-benzimidazole
Elucidation of Biological Targets and Mechanisms of Action for 5 Phenylthio Immh
Identification of Primary Enzymatic Targets
5''-phenylthio-ImmH has been identified as a potent and specific inhibitor of Purine (B94841) Nucleoside Phosphorylase (PNP) nih.gov. PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolytic cleavage of purine nucleosides, such as inosine (B1671953) and guanosine, into their corresponding purine bases and ribose-1-phosphate (B8699412) nih.govidrblab.netnih.gov. This enzymatic activity is crucial for purine metabolism in various organisms.
Related compounds, such as 5-(phenylthio)acyclouridine (PTAU), which share a phenylthio moiety, are known potent and specific inhibitors of Uridine (B1682114) Phosphorylase (UrdPase) nih.govnih.govcancer.govnih.gov. UrdPase is involved in the catabolism of uridine, breaking it down into uracil (B121893) and ribose-1-phosphate cancer.govebi.ac.uk. While the primary focus for this compound is PNP, the activity of related compounds highlights the significance of phenylthio-substituted nucleoside analogs in targeting nucleoside phosphorylases.
Characterization of Receptor Interactions of this compound
The interaction of this compound is primarily with the catalytic site of its target enzyme, Purine Nucleoside Phosphorylase (PNP), rather than with classical cell surface receptors. As a transition-state analogue inhibitor, it is designed to bind tightly to the enzyme's active site by mimicking the high-energy intermediate formed during the enzymatic reaction nih.gov. This interaction involves specific molecular recognition events within the enzyme's binding pocket, leading to potent inhibition of its catalytic activity nih.govidrblab.net.
Molecular Level Mechanistic Studies
Molecular-level studies have elucidated the potent inhibitory action of this compound and related Immucillin compounds against PNP. These studies often employ enzyme kinetics and binding assays to quantify the interaction.
Enzyme Kinetics: this compound belongs to the Immucillin family, which are known transition-state analogue inhibitors of PNP. Immucillin-H (ImmH), a parent compound, exhibits a dissociation constant (Ki) of 3.3 nM and a tighter binding constant (Ki*) of 58 pM, indicating slow-onset, tight-binding inhibition nih.gov. Related compounds, such as 5'-methylthio-Immucillin-H (MT-ImmH), have demonstrated significant selectivity, binding to Plasmodium falciparum PNP with a Kd of 2.7 nM while binding to human PNP with a Kd of 303 nM, resulting in a 112-fold preference for the parasitic enzyme rcsb.org. Other hydrophobic 5'-substituted Immucillins have achieved dissociation constants as low as 2 pM against mutant forms of PNP, with Km/Kd ratios reaching up to 400,000,000, underscoring their high affinity and efficacy as transition-state analogues nih.gov. These studies utilize techniques to determine kinetic parameters and elucidate the precise mechanism of inhibition nih.govmdpi.comnih.govnumberanalytics.combeilstein-institut.de.
Binding Assays: Binding assays are fundamental for characterizing the interaction between inhibitors like this compound and their enzymatic targets merckmillipore.comsygnaturediscovery.comnih.govpharmaron.com. These assays, often employing competitive inhibition formats with radiolabeled ligands, are used to determine binding affinities (Kd) and inhibition constants (Ki) merckmillipore.com. Such quantitative data are crucial for understanding the potency and mechanism of drug action at a molecular level.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of 5 Phenylthio Immh Analogs
Rational Design Principles for Structural Modification
The design of immucillins, the parent class of compounds for 5''-phenylthio-ImmH, is a prime example of rational, structure-based drug design. mdpi.com The fundamental principle is the creation of transition-state analogs, which are stable molecules that chemically and structurally mimic the fleeting, high-energy transition state of the enzymatic reaction catalyzed by PNP. cambridge.orgresearchgate.net This approach is powerful because enzymes have the highest affinity for the transition state of the reaction they catalyze. cambridge.org
Key design principles for modifying immucillin analogs include:
Mimicking the Ribocation: The transition state of the PNP-catalyzed reaction involves a ribocation with significant oxocarbenium ion character. pnas.org The iminoribitol ring of Immucillin-H (ImmH) was designed to mimic this feature, with the nitrogen in the ring (N4') capable of being protonated to form a cation that mimics the transition state. researchgate.netpnas.org
Utilizing Structural Data: X-ray crystallography of PNP with bound substrates or inhibitors has been instrumental in revealing the architecture of the active site. nih.gov This structural information allows for the design of inhibitors that can form optimal hydrogen bonds and van der Waals interactions with key amino acid residues, such as His257. pnas.orgnih.gov
Modifying the Purine (B94841) Base: The 9-deazapurine base of immucillins prevents the enzymatic cleavage that natural purine nucleosides undergo. pnas.org Modifications to this heterocyclic system are explored to enhance binding affinity or alter selectivity. mdpi.comacs.org
Systematic Functional Group Alteration: Researchers systematically modify functional groups on both the iminoribitol and the deazapurine moieties to probe for additional or altered binding modes within the enzyme's active site. acs.orgacs.org This exploration can involve changing substituents, stereochemistry, or even the core scaffold to improve potency and pharmacokinetic properties. nih.gov
Influence of the Phenylthio Group on Biological Potency
The substitution of the 5'-hydroxyl group of the parent ImmH molecule with a phenylthio group to create this compound has a profound and detrimental effect on its biological potency against human PNP. nih.gov While ImmH is an exceptionally potent inhibitor with slow-onset kinetics and a dissociation constant (Ki*) in the picomolar range, this compound (PhS-ImmH) binds with significantly weaker affinity and does not exhibit this slow-onset behavior. nih.gov
The data below illustrates the dramatic difference in inhibitory potency resulting from this single modification.
| Compound | Ki (nM) | Ki* (pM) | Relative Affinity (Km/Ki) |
| Immucillin-H (ImmH) | 3.3 | 58 | 690,000 |
| 5''-methylthio-ImmH (MeS-ImmH) | 101 | N/A | 400 |
| This compound (PhS-ImmH) | 160 | N/A | 250 |
| Data sourced from Murkin, et al. (2007) for native human PNP. Relative affinity is calculated based on a Km for inosine (B1671953) of 40 µM. Ki denotes the dissociation constant for the stable E·I complex after slow-onset inhibition. N/A indicates that slow-onset behavior was not observed. nih.gov |
Impact of ImmH Moiety Modifications on Activity
The structure of Immucillin-H has been extensively studied, and modifications at nearly every position have been shown to influence its inhibitory activity. acs.orgnih.gov The general finding is that the parent ImmH structure is highly optimized for binding to human PNP, and most alterations lead to a decrease in potency. acs.orgacs.org
Modifications on the Deazapurine Ring:
Position 6: Changing the 6-oxo group to a 6-thio group resulted in an approximately 400-fold loss of activity. acs.org A 6-O-methyl derivative also caused a significant, ~100-fold loss in potency. acs.org
Position 7: Methylation at the 7-N position led to a ~100-fold decrease in activity, disrupting a key hydrogen bond. acs.org
Position 8: Substitution at the 8-position generally reduced activity, although an 8-fluoro derivative was less than 10 times less active than the parent compound. acs.org
Modifications on the Iminoribitol ("Azasugar") Moiety:
Positions 2', 3', and 5': Any modification to the hydroxyl groups at the 2', 3', or 5' positions of the iminoribitol ring has been found to result in poorer inhibitors. acs.orgnih.gov As discussed previously, the 5'-OH group is particularly critical for a hydrogen bond with His257. nih.gov
Scaffold Simplification: While direct modifications to the ImmH core often reduce activity, subsequent generations of inhibitors have successfully employed altered scaffolds. pnas.org These include DADMe-ImmH (a methylene-bridged dihydroxypyrrolidine) and SerMe-ImmH (an achiral acyclic analog), which retain picomolar potency by preserving key transition-state interactions. pnas.orgnih.gov Simplified analogs have also been designed to be more accessible synthetically while retaining low nanomolar inhibition. nih.gov
The following table summarizes the impact of various modifications on the Immucillin core structure.
| Modified Position | Substituent | Effect on Inhibitory Activity |
| 5'-OH | -S-Phenyl (PhS-ImmH) | ~2,760-fold loss of affinity (relative to ImmH) nih.gov |
| 6-O | -S (Thio) | ~400-fold loss of activity acs.org |
| 6-O | -O-Methyl | ~100-fold loss of activity acs.org |
| 7-N | -N-Methyl | ~100-fold loss of activity acs.org |
| 8-H | -F (Fluoro) | <10-fold loss of activity acs.org |
Computational and Statistical Approaches in QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govdergipark.org.tr For PNP inhibitors like this compound analogs, QSAR models can be invaluable for predicting the potency of novel compounds before their synthesis, thereby saving time and resources. researchgate.net
The development of a robust QSAR model involves several key steps:
Data Set Curation: A dataset of compounds with known biological activities (e.g., IC₅₀ or Ki values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. researchgate.netyoutube.com
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties. researchgate.netmdpi.com
Variable Selection: From the vast pool of calculated descriptors, statistical methods are used to select a subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other. nih.gov
Model Generation: A mathematical equation is generated to link the selected descriptors to the biological activity. Various statistical and machine learning algorithms can be employed for this purpose, including:
Multiple Linear Regression (MLR): A traditional statistical method used to create a linear equation. nih.gov
Partial Least Squares (PLS): A method well-suited for datasets with many, often correlated, descriptors. researchgate.netmdpi.com
Machine Learning Methods: More advanced techniques like Random Forest, Gradient Boosting, and Support Vector Machines are increasingly used to capture complex, non-linear relationships. nih.govyoutube.com
Model Validation: The generated model's statistical significance and predictive power are rigorously assessed. Internal validation (e.g., cross-validation) and external validation using the test set are crucial to ensure the model is robust and not overfitted. nih.govresearchgate.net
Automated platforms and software packages are now available that can streamline the process of developing and validating QSAR models, making these computational tools more accessible for drug design projects. chemrxiv.orgoecd.org
Correlation of Physicochemical Descriptors with Biological Activity
In QSAR studies of enzyme inhibitors, the biological activity is correlated with physicochemical descriptors that represent the properties of the molecules believed to be important for binding to the enzyme's active site. nih.gov These descriptors can be broadly categorized as follows:
Lipophilicity: This property, often quantified by the logarithm of the octanol-water partition coefficient (logP) or the substituent hydrophobicity constant (π), describes a molecule's affinity for non-polar environments. nih.gov Lipophilicity can influence how well an inhibitor binds to hydrophobic pockets within the enzyme's active site and also affects its ability to cross cell membranes. nih.gov For PNP inhibitors, hydrophobic interactions between the deazapurine ring and surrounding residues contribute to binding. pnas.org
Electronic Parameters: These descriptors quantify the electronic properties of a molecule or its substituents. Examples include Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent, and calculated properties like dipole moment and partial atomic charges. dergipark.org.trnih.gov These parameters are crucial for modeling electrostatic interactions, hydrogen bonding, and ion-pair formation between the inhibitor and the enzyme, such as the key interactions within the PNP active site. pnas.org
Steric Effects: Steric descriptors relate to the size and shape of the molecule. Parameters like molar refractivity (MR) and STERIMOL parameters quantify the bulk and dimensions of substituents. nih.gov These are critical for ensuring a proper fit of the inhibitor within the confines of the enzyme's active site. The significant loss of activity seen with the bulky 5''-phenylthio group in PhS-ImmH is a clear example of a negative steric and electronic effect, as it is too large to be accommodated while also removing a key hydrogen-bonding group. nih.gov
A successful QSAR model for PNP inhibitors would likely incorporate a combination of these descriptors to account for the hydrophobic, electronic, and steric requirements for tight binding to the active site.
Computational Chemistry and in Silico Investigations of 5 Phenylthio Immh
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. arabjchem.orgclinmedjournals.org This method is instrumental in understanding the binding mechanism of inhibitors like 5''-phenylthio-ImmH with their target enzymes, such as Purine (B94841) Nucleoside Phosphorylase (PNP) or 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN). The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different poses using a scoring function.
Docking studies on related Immucillin-H (ImmH) analogs reveal a conserved binding mode within the active site of nucleoside phosphorylases. The iminoribitol ring mimics the oxocarbenium ion of the transition state, forming critical hydrogen bonds with active site residues. The 9-deazapurine base occupies the purine-binding pocket, while the 5'-substituent, in this case, the phenylthio group, extends into a hydrophobic pocket, contributing to binding affinity.
Key interactions typically involve hydrogen bonds between the hydroxyl groups of the iminoribitol moiety and acidic residues like glutamate (Glu) and aspartate (Asp), as well as polar residues like asparagine (Asn). The heterocyclic base often forms hydrogen bonds and stacking interactions with the protein backbone and aromatic residues like phenylalanine (Phe). plos.org The phenylthio group is positioned to make favorable van der Waals and hydrophobic contacts.
| This compound Moiety | Potential Interacting Residue (in PNP/MTAN) | Interaction Type |
|---|---|---|
| Iminoribitol Hydroxyls | Glu201, Asn243, Asp260 | Hydrogen Bond |
| 9-Deazahypoxanthine Base | Phe200, Val217, Met219 | Hydrophobic/Stacking |
| Phenylthio Group | Phe165, Tyr160 | Hydrophobic/van der Waals |
| Iminoribitol Ring Nitrogen (protonated) | Glu201, Asp260 | Ionic Interaction/Salt Bridge |
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis, electrostatic potential maps)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like this compound. rsdjournal.org These methods are used to calculate properties that govern molecular interactions, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). thaiscience.infonih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. scirp.org The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely localized on the electron-rich phenylthio and purine-like moieties, while the LUMO may be distributed across the heterocyclic ring system.
Electrostatic potential maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For this compound, negative potential would be expected around the oxygen and nitrogen atoms of the base and the sulfur atom, indicating regions that can act as hydrogen bond acceptors. Positive potential would be found around the iminoribitol hydroxyl hydrogens and the ring nitrogen, which are key hydrogen bond donors.
| Calculated Property | Significance for this compound |
|---|---|
| HOMO Energy | Indicates electron-donating capability, likely from the purine and phenylthio groups. |
| LUMO Energy | Indicates electron-accepting capability, relevant for charge-transfer interactions. |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack and H-bonding. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, predicting sites of interaction. |
Molecular Dynamics Simulations of this compound and Target Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations track the movements of every atom in the system by solving Newton's equations of motion, providing detailed information on the stability of the complex, conformational changes, and the role of solvent molecules. nih.govdiva-portal.org
For a complex of this compound with its target enzyme, an MD simulation typically runs for hundreds of nanoseconds. nih.gov The stability of the complex is assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site. A stable RMSD indicates that the ligand remains securely bound in its initial docked pose.
Furthermore, Root Mean Square Fluctuation (RMSF) analysis can reveal the flexibility of different parts of the protein upon ligand binding. nih.gov MD simulations on related Immucillin-target complexes have shown that the ligand remains stable in the active site, maintaining key hydrogen bonds and hydrophobic interactions throughout the simulation period. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. frontiersin.org
Virtual Screening and De Novo Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. chemrxiv.orgmdpi.com this compound, as a potent inhibitor, can be used as a template in ligand-based virtual screening to find other compounds with similar properties. This involves searching for molecules that share its structural or chemical features, often using similarity metrics or pharmacophore models.
De novo design, conversely, involves building novel molecules from scratch. nih.govnih.gov Fragment-based de novo design could use the Immucillin-H scaffold of this compound as a core fragment. Computational algorithms can then explore different chemical groups to attach at various positions, such as the 5' position, to design new compounds with potentially improved affinity, selectivity, or pharmacokinetic properties. biorxiv.orgarxiv.org This approach allows for the systematic exploration of chemical space beyond existing compound libraries to generate novel inhibitor scaffolds. researchgate.net
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov For a series of inhibitors like the Immucillins, a pharmacophore model can be generated by aligning active compounds and identifying common features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
A pharmacophore model derived from Immucillin-type inhibitors of PNP would likely include:
Hydrogen Bond Donors: Corresponding to the hydroxyl groups on the iminoribitol ring.
Hydrogen Bond Acceptors: Corresponding to the nitrogen and oxygen atoms of the purine-like base.
Aromatic/Hydrophobic Feature: Representing the phenyl ring of the phenylthio group.
Hydrophobic Feature: Representing the core heterocyclic scaffold.
This model serves as a 3D query to screen compound databases for molecules that match these spatial and chemical requirements, even if their underlying chemical scaffolds are different. researchgate.net Such ligand-based design strategies are powerful tools for identifying structurally novel leads when the 3D structure of the target protein is unknown or when seeking to move away from an existing chemical series. nih.gov
Preclinical in Vitro Pharmacological and Cellular Studies of 5 Phenylthio Immh
Cell-Based Assays for Target Engagement and Functional Modulation
Cell-based assays are crucial for assessing whether a compound can reach its intended biological target within a living cell and elicit a functional response. Studies involving 5''-phenylthio-ImmH focus on its ability to engage specific cellular targets and modulate their function. Techniques such as NanoBRET assays are employed to determine if the compound binds to its target within live cells, providing insights into its permeability and intracellular availability selvita.com. These assays typically involve expressing the target protein as a fusion protein and observing the competition between a fluorescent tracer and the test compound, which results in a dose-dependent change in the BRET signal selvita.comdrugtargetreview.com. Such studies help identify compounds that may fail in later stages due to poor cellular penetration or intracellular binding issues selvita.com.
Enzymatic Activity Assays in Isolated Systems and Cell Lysates
Cellular Efficacy Assessments in Relevant Biological Models
Cellular efficacy assessments evaluate the compound's effectiveness in relevant biological models, often specific cell lines chosen for their particular relevance to a disease state or mechanistic pathway. These studies aim to demonstrate the compound's ability to produce a desired biological outcome, such as inhibiting cell proliferation or inducing cell death. For example, studies might investigate the antiproliferative activity of a compound in hormone-dependent and hormone-insensitive cancer cell lines nih.gov. The efficacy is often quantified using metrics like EC50 values, indicating the concentration required to achieve 50% of the maximal effect nih.gov. Such assessments are critical for understanding the compound's mechanism of action at a cellular level and for identifying its potential therapeutic utility in specific disease contexts nih.govmdpi.com.
Investigation of Cellular Uptake and Distribution in In Vitro Systems
Understanding how a compound enters and distributes within cells is crucial for its therapeutic potential. Cellular uptake studies investigate the rate and extent of a compound's internalization into cells, while distribution studies examine where it localizes within the cellular compartments. Techniques like confocal microscopy and flow cytometry are commonly used to visualize and quantify cellular uptake vibgyorpublishers.orgmdpi.comresearchgate.netku.ac.aemdpi.com. These methods can reveal time-dependent internalization processes, initial interactions with the cell membrane, and the intracellular localization of the compound vibgyorpublishers.orgmdpi.com. Factors such as particle shape, surface charge, and the presence of targeting ligands can significantly influence cellular uptake vibgyorpublishers.orgmdpi.com. Studies may also assess cell membrane permeability to understand how easily the compound crosses this barrier selvita.com.
Development and Validation of In Vitro Disease-Mimicking Models
The development and validation of in vitro disease-mimicking models are essential for preclinical research, aiming to create systems that accurately recapitulate aspects of human diseases. These models allow for the testing of drug candidates in a more physiologically relevant context than simple cell cultures, thereby improving the prediction of in vivo efficacy and reducing reliance on animal models mdpi.comfraunhofer.deeurobioimaging.eunih.govnih.govnih.govnih.gov. Such models can range from advanced cell culture techniques, including 3D cultures, organoids, and organ-on-a-chip systems, to the use of primary cells derived from patients or healthy donors mdpi.comfraunhofer.deeurobioimaging.eunih.govnih.govnih.gov. These systems enable the study of complex cellular interactions, disease-specific pathways, and the evaluation of drug pharmacodynamics and kinetics mdpi.comfraunhofer.de. The validation of these models involves demonstrating their ability to reproduce known disease phenotypes and to respond predictably to known therapeutic agents mdpi.comeurobioimaging.eu.
Preclinical in Vivo Pharmacological Evaluation of 5 Phenylthio Immh in Research Models
Assessment of Biological Plausibility in Animal Models
Establishing biological plausibility involves demonstrating that the compound interacts with its intended biological targets and elicits a measurable biological response in a living organism that aligns with its proposed mechanism of action. In animal models, this often begins with observing whether the compound can influence a specific physiological pathway or cellular process implicated in a disease state. Studies might involve administering the compound to healthy animals to observe its effects on relevant physiological parameters or to animals engineered to mimic certain conditions, looking for an initial indication of biological activity. The goal is to confirm that the compound's hypothesized mechanism of action is feasible within a complex in vivo environment, providing a scientific rationale for further, more targeted efficacy studies nih.gov.
Efficacy Studies in Established Disease Animal Models
Efficacy studies are designed to determine if 5''-phenylthio-ImmH can produce a desired therapeutic effect in animal models that accurately represent specific human diseases. This involves using established models, which can include xenograft models (where human tumors are implanted into immunocompromised rodents), genetically engineered models (animals with specific genetic modifications to mimic human diseases), or chemically induced disease models. Researchers would assess the compound's ability to mitigate disease progression, reduce pathological markers, or improve functional outcomes relevant to the targeted disease. For instance, in cancer research, xenograft models are frequently used to evaluate a compound's anti-tumor activity, such as its effect on tumor growth rate or tumor volume facellitate.cominsphero.comemulatebio.com. The selection of an appropriate animal model is crucial for ensuring that the observed efficacy is translatable to potential human responses, although species-specific differences can present challenges wellbeingintlstudiesrepository.orgnih.gov.
Pharmacodynamic Biomarker Analysis in Vivo
Pharmacodynamic (PD) biomarker analysis in vivo is essential for understanding how a drug affects the body at a molecular or cellular level and for confirming target engagement. PD biomarkers are measurable indicators of a drug's biological effect, providing insights into its mechanism of action and the dose-response relationship. In vivo studies would involve administering this compound to animal models and then analyzing biological samples (e.g., blood, tissue) at various time points to measure changes in specific biomarkers. These biomarkers could include the expression levels of target proteins, the activity of enzymes, or the levels of signaling molecules. For example, if this compound is designed to inhibit a specific enzyme, PD studies would measure the reduction in that enzyme's activity or downstream signaling pathways in response to the compound nuvisan.comtataa.comnih.gov. Such analyses help to establish a link between drug exposure (pharmacokinetics) and its biological effect (pharmacodynamics), which is critical for dose selection and understanding therapeutic potential.
Investigative Toxicology in Animal Models (Focused on Mechanistic Insights)
Investigative toxicology aims to elucidate the mechanisms underlying any observed adverse effects of a compound in vivo. Unlike traditional toxicology studies that focus on identifying adverse events, investigative toxicology delves into the underlying biological pathways and molecular events that lead to toxicity. This is crucial for understanding the safety profile of this compound and for predicting potential risks in humans. Studies in this area might involve using specialized animal models designed to report on cellular stress, DNA damage, or specific pathway activation. For example, researchers might examine histological changes in organs, analyze specific cellular markers associated with toxicity, or use advanced imaging techniques to visualize cellular responses to the compound frontiersin.orgf1000research.comresearchgate.netnih.gov. Understanding the mechanistic basis of toxicity can help in distinguishing between species-specific effects and those that are likely to occur in humans, aiding in risk assessment and guiding the development of safer drug candidates.
Comparative Studies with Reference Compounds in Animal Models
Comparative studies are vital for contextualizing the efficacy and safety profile of this compound against established therapeutic agents or benchmark compounds. By testing this compound alongside one or more reference compounds in the same animal models and under identical experimental conditions, researchers can directly assess its relative performance. This comparison helps to determine if this compound offers advantages in terms of efficacy, potency, or a more favorable therapeutic index. For example, if this compound is being developed for a condition where a known drug is already in use, comparative studies would evaluate whether this compound achieves similar or superior therapeutic outcomes. Such studies are fundamental for demonstrating the potential clinical value and differentiating the compound in the therapeutic landscape nih.govf1000research.com.
Advanced Analytical Methodologies for 5 Phenylthio Immh Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components, including 5''-phenylthio-ImmH and any potential impurities or related substances.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are widely used for the separation and quantification of non-volatile or thermally labile organic compounds like imidazole (B134444) derivatives. HPLC and UPLC offer high resolution and sensitivity, making them suitable for both purity assessment and quantitative analysis of this compound ptfarm.plnih.govscispace.commdpi.com. The choice of stationary phase (e.g., C18, C8) and mobile phase composition (e.g., acetonitrile/water or methanol/buffer mixtures) is critical for achieving optimal separation.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): While typically suited for volatile and thermally stable compounds, GC can be employed for analyzing derivatives of this compound if derivatization is performed to enhance volatility. GC-MS is invaluable for identifying and quantifying volatile organic sulfur compounds, which could be relevant if sulfur-containing impurities or degradation products are of concern montclair.educore.ac.ukmdpi.comiwaponline.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. LC-MS is particularly powerful for impurity profiling, enabling the detection, identification, and quantification of trace impurities in complex samples, including pharmaceutical formulations or biological matrices resolvemass.cabiomedres.uschimia.chnih.govmdpi.com. GC-MS offers similar advantages for volatile compounds. The mass spectrometer provides molecular weight information and fragmentation patterns, aiding in structural elucidation.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of this compound, crucial for confirming its identity and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the precise structure of organic molecules. It provides detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and can also be used for purity assessment by detecting signals from impurities a-z.luresearchgate.netspectrabase.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for compounds with chromophores, such as conjugated systems present in imidazole rings and phenylthio groups. It can be used for quantitative analysis based on Beer-Lambert Law and provides information about electronic transitions within the molecule a-z.luresearchgate.netspectrabase.comspectrabase.commsu.edu. Changes in UV-Vis spectra can also indicate degradation or interactions with other species.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies functional groups present in the molecule by analyzing the absorption of infrared radiation. Characteristic vibrational frequencies associated with the imidazole ring, C-S bonds, and aromatic systems can confirm the presence of key structural features in this compound researchgate.net.
Mass Spectrometry (MS): Beyond its hyphenation with chromatography, MS itself is a powerful tool. High-resolution mass spectrometry (HRMS) can provide exact molecular mass, allowing for the determination of the elemental composition. Fragmentation patterns obtained from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) MS can further confirm structural assignments chimia.chnih.gov.
Electrochemical and Electrophoretic Analytical Approaches
These techniques offer alternative or complementary methods for the analysis and characterization of organic compounds.
Electrochemical Techniques: Electrochemical methods, such as cyclic voltammetry, can probe the redox properties of molecules. For compounds containing sulfur or nitrogen heterocycles, electrochemical detection can offer high sensitivity and selectivity, potentially for the quantification of this compound or its related species nih.govresearchgate.netmdpi.comacs.org.
Electrophoretic Techniques (e.g., Capillary Electrophoresis - CE): CE separates molecules based on their charge, size, and shape in an electric field. It is effective for analyzing small molecules, including chiral compounds, and can be coupled with detection methods like UV or MS for identification and quantification nasa.govusp.orgoiv.intbdn.go.thuta.edu. CE can be particularly useful for separating isomers or complex mixtures.
Method Development and Validation for Biological Matrix Analysis
When analyzing this compound in biological samples (e.g., plasma, tissue), rigorous method development and validation are essential to ensure reliable and accurate results.
Method Development: This involves optimizing parameters such as sample preparation, chromatographic separation, and detection to achieve specificity, sensitivity, accuracy, and precision for the target analyte in the complex biological matrix. Techniques like LC-MS/MS are commonly employed criver.comnih.govscispace.com.
Validation: Bioanalytical method validation follows strict guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate the method's suitability for its intended purpose. Key validation parameters include accuracy, precision, selectivity, sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ), linearity, stability, and robustness scispace.comich.orgeuropa.eugmp-compliance.orgkobia.krbioanalysis-zone.combioanalysis-zone.comselvita.com. These ensure that the data generated is reliable for regulatory submissions and scientific interpretation.
Advanced Sample Preparation and Extraction Techniques
Effective sample preparation is critical for isolating this compound from complex matrices and removing interfering substances, thereby enhancing the sensitivity and accuracy of subsequent analyses.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and analyte enrichment. It utilizes a solid sorbent to selectively retain the analyte or impurities, followed by elution. Various sorbent chemistries (e.g., reversed-phase C18, phenyl) can be chosen based on the properties of this compound nih.govorganomation.comphenomenex.comscioninstruments.comthermofisher.comchromatographyonline.com. SPE is known for its efficiency, reduced solvent consumption, and improved selectivity compared to traditional liquid-liquid extraction.
Liquid-Liquid Extraction (LLE): While SPE is often preferred, LLE remains a viable technique for extracting analytes from liquid matrices, relying on differential partitioning between immiscible solvents.
Other Techniques: Depending on the matrix and the compound's properties, other advanced techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or microwave-assisted extraction might be employed for initial sample preparation researchgate.netresearchgate.net.
Interdisciplinary Perspectives and Future Research Directions for 5 Phenylthio Immh
Integration with Chemical Biology Approaches
Chemical biology provides a powerful toolkit for elucidating the mechanism of action of small molecules and identifying their biological targets. For 5''-phenylthio-ImmH, these approaches can offer a deeper understanding of its interactions within a cellular context.
One key area of exploration is the development of chemical probes based on the this compound scaffold. By incorporating photoreactive groups or bioorthogonal handles, such as alkynes or azides, into the structure of this compound, researchers can create tools for photoaffinity labeling and subsequent proteomic analysis. confex.com This would enable the direct identification of its binding partners in complex biological systems, confirming its engagement with PNP and potentially uncovering off-target interactions that could contribute to its biological activity or toxicity profile.
Furthermore, target deconvolution techniques are essential for validating the intended target and understanding the full spectrum of a compound's effects. dundee.ac.uk While this compound is a known PNP inhibitor, its precise interactions and downstream consequences in various cell types are not fully characterized. Techniques such as cellular thermal shift assays (CETSA) and affinity chromatography coupled with mass spectrometry could be employed to confirm target engagement in intact cells and lysates. mdpi.comcancer.gov Genetic approaches, including CRISPR-Cas9 screening, could also be utilized to identify genes that either sensitize or confer resistance to this compound, thereby providing orthogonal validation of its mechanism of action. researchgate.net
Unexplored Therapeutic Avenues and Target Classes
The inhibition of purine (B94841) nucleoside phosphorylase has established therapeutic relevance, primarily in the context of T-cell malignancies. nih.govresearchgate.net However, the immunomodulatory effects of PNP inhibition suggest a broader therapeutic potential for compounds like this compound.
Autoimmune Diseases: The selective induction of apoptosis in activated T-lymphocytes makes PNP inhibitors attractive candidates for the treatment of T-cell-mediated autoimmune diseases. nih.govnih.gov Conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis, where aberrant T-cell activity plays a central role, represent significant areas for future investigation. nih.gov The development of therapies that can selectively target the pathological immune cells without causing broad immunosuppression is a major goal in autoimmune disease treatment. jci.orgfrontiersin.orgmdpi.comnih.gov
Parasitic Infections: The purine salvage pathway is essential for the survival of many protozoan parasites, which are incapable of de novo purine synthesis. nih.gov This dependency makes PNP a viable target for the development of novel anti-parasitic agents. nih.govclevelandclinic.orgnih.govtaylorfrancis.com The potential of this compound and its analogs could be explored against a range of parasites, including Plasmodium falciparum (the causative agent of malaria) and Leishmania species.
| Therapeutic Avenue | Rationale for this compound | Key Research Focus |
| Autoimmune Diseases | Selective induction of apoptosis in activated T-cells. | Efficacy in models of rheumatoid arthritis, multiple sclerosis, and psoriasis. |
| Parasitic Infections | Parasite dependence on the purine salvage pathway. | Activity against Plasmodium falciparum and Leishmania species. |
| Oncology | Potential for combination therapies in various cancers. | Synergistic effects with existing chemotherapeutics and immunotherapies. |
Challenges and Opportunities in Novel Scaffold Exploration
While this compound belongs to the well-established class of Immucillin analogs, the exploration of novel scaffolds that retain its inhibitory activity but possess improved physicochemical and pharmacokinetic properties is a key challenge and opportunity.
Challenges in Synthesis: The synthesis of Immucillin analogs can be complex, often involving multi-step procedures. nih.govresearchgate.net For this compound, the introduction of the phenylthio group at the 5''-position presents its own synthetic hurdles. The development of more efficient and scalable synthetic routes is crucial for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. acs.org
Opportunities in Scaffold Hopping: Scaffold hopping is a computational and medicinal chemistry strategy to identify isosteric replacements for the core structure of a molecule while maintaining its biological activity. dundee.ac.ukresearchgate.netnih.govniper.gov.inbhsai.org Starting from the this compound scaffold, computational methods can be used to explore alternative heterocyclic systems or acyclic linkers that could mimic the key interactions with the PNP active site. This could lead to the discovery of novel chemotypes with improved drug-like properties, such as enhanced solubility, metabolic stability, and oral bioavailability.
| Challenge/Opportunity | Description | Future Direction |
| Synthetic Complexity | Multi-step synthesis of Immucillin analogs can be challenging. | Development of more efficient and scalable synthetic methodologies. |
| Scaffold Hopping | Identifying novel core structures with similar activity. | Computational screening and medicinal chemistry efforts to discover new chemotypes. |
| Structure-Activity Relationship (SAR) | Limited SAR data for 5'-substituted Immucillins. | Systematic synthesis and biological evaluation of analogs to build a comprehensive SAR profile. |
Application of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the generation of predictive models. researchgate.netmdpi.comnih.govfrontiersin.org For this compound, these technologies can be applied at various stages of the research and development pipeline.
Predictive Modeling: ML algorithms can be trained on existing SAR data for PNP inhibitors to develop quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then be used to predict the inhibitory potency of novel, computationally designed analogs of this compound, prioritizing the synthesis of the most promising candidates. One study has already demonstrated the utility of combining molecular dynamics simulations with machine learning to understand the binding mechanism of a transition-state analogue to PNP. nih.gov
De Novo Design: Generative AI models can be employed to design entirely new molecular scaffolds that are predicted to bind to the active site of PNP. These models can be constrained to generate molecules with desirable drug-like properties, offering a powerful approach to scaffold hopping and the exploration of novel chemical space.
Optimization of Properties: ML models can also be developed to predict various absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities. By integrating these predictive models into the design cycle, researchers can optimize the pharmacokinetic and safety profiles of this compound analogs at an early stage.
Methodological Advancements in Preclinical Research
The preclinical evaluation of drug candidates is a critical step in their development, and recent methodological advancements offer more predictive and human-relevant data.
In Vitro and Ex Vivo Models: The use of human primary cells and patient-derived tissues in preclinical studies can provide more relevant insights into the efficacy and potential toxicity of this compound. For instance, its effects on T-cell activation and proliferation can be studied using peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with autoimmune diseases. Advanced 3D cell culture models, such as organoids and spheroids, can also offer a more physiologically relevant context for evaluating its anti-cancer activity.
In Vivo Models: While traditional animal models will continue to play a role, the development of humanized mouse models, where mice are engrafted with human immune cells or tissues, can provide a more accurate assessment of the immunomodulatory effects of this compound. uochb.cz These models can be particularly valuable for studying its potential in autoimmune diseases and for evaluating its impact on the human immune system.
Advanced Analytical Techniques: The pharmacokinetics and pharmacodynamics of this compound can be studied in detail using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov In vivo imaging techniques can also be employed to visualize the distribution of the compound and its effects on target tissues in real-time.
| Preclinical Method | Application for this compound | Advantage |
| Human Primary Cells | Assessing effects on T-cell activation and proliferation. | High physiological relevance to human disease. |
| 3D Cell Culture Models | Evaluating anti-cancer activity in a more in vivo-like environment. | Better recapitulation of tumor microenvironment. |
| Humanized Mouse Models | Studying immunomodulatory effects in the context of a human immune system. | Improved prediction of human immune responses. |
| Advanced Analytical Techniques | Detailed pharmacokinetic and pharmacodynamic profiling. | Precise quantification and visualization of drug action. |
Q & A
Basic Research Questions
Q. What is the role of 5''-phenylthio-ImmH in enzyme inhibition studies, and how does it differ from other transition state analogues?
- Answer : this compound (PhT-ImmH) is a transition state analogue inhibitor targeting enzymes like purine nucleoside phosphorylase (PNP). Unlike methylthio-ImmH (MT-ImmH), its phenylthio modification enhances hydrophobic interactions with enzyme active sites, improving binding specificity . Methodologically, comparative inhibition assays using MT-ImmH and PhT-ImmH can quantify differences in Ki values via X-ray crystallography or kinetic analysis, providing structural and functional insights .
Q. How should researchers design experiments to validate the specificity of this compound for target enzymes?
- Answer : Use a multi-step approach:
Kinetic assays : Measure enzyme activity with/without PhT-ImmH to calculate IC50/Ki.
Structural analysis : Perform X-ray crystallography to confirm binding modes.
Control experiments : Test against structurally related enzymes (e.g., MT-ImmH-sensitive PNP variants) to rule off-target effects .
Q. What are the best practices for synthesizing and characterizing this compound in vitro?
- Answer :
- Synthesis : Follow protocols for Immucillin analogues, substituting methylthio with phenylthio groups during nucleophilic substitution.
- Characterization : Use HPLC for purity validation, NMR for structural confirmation, and mass spectrometry for molecular weight verification. Document synthetic yields and stability under experimental conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in inhibition data between PhT-ImmH and other analogues across enzyme isoforms?
- Answer : Contradictions often arise from isoform-specific active site conformations. Apply:
Comparative molecular dynamics (MD) simulations to map binding energy landscapes.
Site-directed mutagenesis to identify residues critical for PhT-ImmH binding.
Cross-validation using isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
Q. What methodological frameworks (e.g., PICOT, FINER) are appropriate for formulating research questions on PhT-ImmH’s therapeutic potential?
- Answer : Use PICOT to structure hypotheses:
- Population : Target enzyme isoforms (e.g., bacterial vs. human PNP).
- Intervention : PhT-ImmH dosing/concentration.
- Comparison : Existing inhibitors (e.g., MT-ImmH).
- Outcome : Inhibitor efficacy (Ki, selectivity).
- Time : Acute vs. prolonged inhibition kinetics.
Apply FINER criteria to ensure feasibility and novelty, such as exploring understudied bacterial isoforms .
Q. How can multi-omics approaches enhance understanding of PhT-ImmH’s off-target effects in cellular models?
- Answer : Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC/MS to detect protein interaction networks.
- Metabolomics : LC-MS to track purine metabolism perturbations.
Triangulate data to distinguish direct inhibition from downstream compensatory mechanisms .
Q. What statistical methods are recommended for analyzing dose-response data in PhT-ImmH inhibition studies?
- Answer :
- Nonlinear regression (e.g., Hill equation) to model dose-response curves.
- Bootstrap resampling to estimate confidence intervals for IC50/Ki.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
Use tools like GraphPad Prism or R packages (e.g.,drc) .
Ethical and Data-Intensive Research Considerations
Q. How can researchers reconcile open-data mandates with privacy concerns when sharing PhT-ImmH-related clinical data?
- Answer : Follow GDPR and institutional guidelines for de-identification :
Anonymization : Remove patient identifiers from datasets.
Controlled access : Use repositories with data-use agreements (e.g., EGA, dbGaP).
Ethics documentation : Include data-sharing clauses in informed consent forms.
Balance transparency with ethical obligations by adopting tiered access models .
Q. What are common pitfalls in interpreting crystallography data for PhT-ImmH-enzyme complexes, and how can they be mitigated?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
